![molecular formula C7H5ClO3 B1628012 3,5-Dihydroxybenzoyl chloride CAS No. 41696-97-3](/img/structure/B1628012.png)
3,5-Dihydroxybenzoyl chloride
Overview
Description
3,5-Dihydroxybenzoyl chloride is a chemical compound with the molecular formula C7H5ClO3 . It has an average mass of 172.566 Da and a monoisotopic mass of 171.992722 Da . It is also known by other names such as Benzoyl chloride, 3,5-dihydroxy- .
Molecular Structure Analysis
The molecular structure of 3,5-Dihydroxybenzoyl chloride consists of a benzoyl group (a benzene ring attached to a carbonyl group) with two hydroxyl groups at the 3rd and 5th positions and a chloride attached to the carbonyl carbon .Scientific Research Applications
Photovoltaic Devices
3,5-Dinitrobenzoyl chloride, structurally similar to 3,5-dihydroxybenzoyl chloride, has been linked to graphene oxide (GO) nanosheets to create a novel material, GO-ethylene-dinitro-benzoyl (GO-EDNB). This material demonstrates excellent dispersibility in common organic solvents and significantly improves the performance of bulk heterojunction photovoltaic devices, showing a marked enhancement in power conversion efficiency (Stylianakis et al., 2012).
Synthesis of Bioactive Compounds
3,5-Dihydroxy benzonitrile, an intermediate derived from 3,5-dihydroxybenzoic acid, has significant relevance in synthesizing bioactive compounds. This compound is synthesized through a four-step process involving acetic anhydride, ammonia, and thionyl chloride, showcasing its versatility in chemical synthesis (Meng, 2010).
Analysis of Polyethyleneoxy Compounds
The 3,5-dinitrobenzoyl chloride method is adapted for semi-micro analysis of hydroxyl groups in polyethylene glycol and non-ionic surfactants. This method determines 3,5-dinitrobenzoates colorimetrically after removing excess acid chloride, highlighting its utility in analytical chemistry (Han, 1967).
Polymer Syntheses
Poly(3-hydroxybenzoate) synthesis uses 3-(trimethylsiloxy)benzoyl chloride, a compound related to 3,5-dihydroxybenzoyl chloride. This synthesis method yields high molecular weights and demonstrates the solubility of the resulting polymer in various solvents. The study underscores the compound's role in producing polymers with unique properties (Kricheldorf et al., 1982).
properties
IUPAC Name |
3,5-dihydroxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3/c8-7(11)4-1-5(9)3-6(10)2-4/h1-3,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBSEEJTDJUTGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554470 | |
Record name | 3,5-Dihydroxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80554470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dihydroxybenzoyl chloride | |
CAS RN |
41696-97-3 | |
Record name | 3,5-Dihydroxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80554470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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